![molecular formula C24H18N4 B12928823 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine is an organic compound belonging to the carbazole family. Carbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound features two carbazole units connected through a central nitrogen atom, forming a bicarbazole structure. Its unique molecular configuration endows it with distinct chemical and physical properties, making it a subject of interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine typically involves the coupling of two carbazole units. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of carbazole boronic acid and a halogenated carbazole derivative under specific conditions, such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted carbazole compounds .
Scientific Research Applications
9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine exerts its effects is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In OLEDs, it functions as a hole-transport material, enhancing the efficiency of light emission by facilitating the movement of charge carriers. The molecular targets and pathways involved include interactions with other organic molecules and the formation of exciplexes, which are crucial for its optoelectronic applications .
Comparison with Similar Compounds
- 9-Phenyl-9H,9’H-[3,3’]bicarbazole
- 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole
- 3,3’-Dimethyl-9H,9’H-1,1’-bicarbazole-2,2’-diol
Comparison: Compared to these similar compounds, 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine exhibits unique properties due to its specific molecular structure. The presence of the central nitrogen atom and the specific arrangement of the carbazole units contribute to its distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C24H18N4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(2-amino-9H-carbazol-1-yl)-9H-carbazol-2-amine |
InChI |
InChI=1S/C24H18N4/c25-17-11-9-15-13-5-1-3-7-19(13)27-23(15)21(17)22-18(26)12-10-16-14-6-2-4-8-20(14)28-24(16)22/h1-12,27-28H,25-26H2 |
InChI Key |
WCYUTBFLMCKXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)C4=C(C=CC5=C4NC6=CC=CC=C56)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


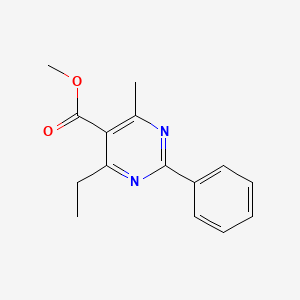

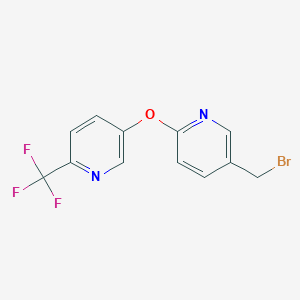
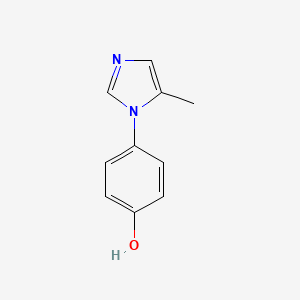
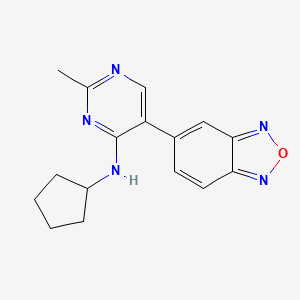
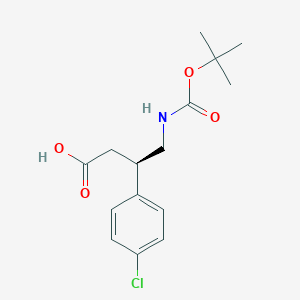
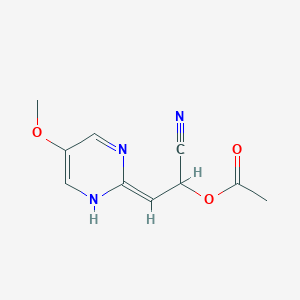
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
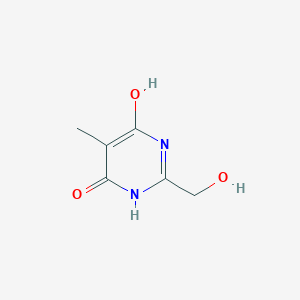
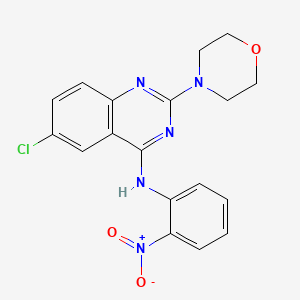
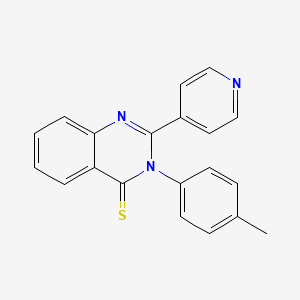
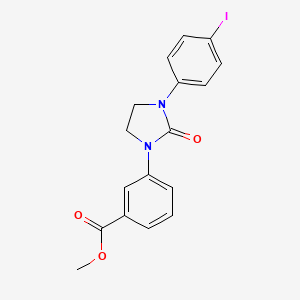
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)

